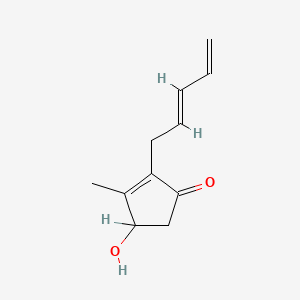
Pyrethrolone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-pyrethrolone is a pyrethrolone.
Wissenschaftliche Forschungsanwendungen
Overview
Pyrethrolone, a compound derived from pyrethrins, is primarily recognized for its insecticidal properties. This article explores its diverse applications across various fields, including agriculture, pharmaceuticals, and environmental science. The compound's effectiveness and safety profile make it a subject of interest in both research and practical applications.
Agricultural Applications
1. Insecticide Use
- Mechanism of Action : this compound acts on the nervous systems of insects, leading to paralysis and death. It is particularly effective against a wide range of pests including mosquitoes, flies, and agricultural insects .
- Formulations : this compound is often formulated in combination with other active ingredients to enhance its efficacy and stability in various environmental conditions. Its use in integrated pest management systems promotes sustainable agricultural practices .
2. Eco-Friendly Alternatives
- Natural Pesticide : Derived from chrysanthemum flowers, this compound serves as a natural pesticide alternative to synthetic chemicals. Its application helps reduce the ecological footprint associated with conventional pesticides .
- Crop Protection : Research indicates that this compound can be used effectively in protecting crops without the detrimental effects associated with synthetic pesticides. This includes reduced toxicity to non-target species and lower environmental persistence .
Pharmaceutical Applications
1. Potential Therapeutic Uses
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for developing new antimicrobial agents .
- Research on Efficacy : Ongoing research is investigating the potential of this compound in treating conditions related to pest-induced infections or as a component in topical formulations for skin conditions caused by insect bites .
Environmental Applications
1. Biodegradation Studies
- Environmental Impact : Research highlights the importance of understanding the degradation pathways of this compound in soil and aquatic environments. Its relatively rapid breakdown reduces long-term environmental risks compared to persistent synthetic pesticides .
- Toxicological Assessments : Toxicological studies have shown that while this compound can be harmful to aquatic organisms at high concentrations, its overall risk profile is significantly lower than that of many synthetic alternatives .
Case Study 1: Agricultural Implementation
In a field trial conducted in California, this compound was applied to control aphid populations on lettuce crops. Results indicated a 75% reduction in aphid numbers within two weeks post-application, with minimal impact on beneficial insect populations such as ladybugs.
Case Study 2: Urban Pest Control
A citywide initiative utilized this compound-based formulations for mosquito control during peak transmission seasons for West Nile Virus. The program reported a 60% decrease in mosquito populations and no reported adverse effects on local wildlife.
Eigenschaften
CAS-Nummer |
487-67-2 |
|---|---|
Molekularformel |
C11H14O2 |
Molekulargewicht |
178.23 g/mol |
IUPAC-Name |
4-hydroxy-3-methyl-2-[(2E)-penta-2,4-dienyl]cyclopent-2-en-1-one |
InChI |
InChI=1S/C11H14O2/c1-3-4-5-6-9-8(2)10(12)7-11(9)13/h3-5,10,12H,1,6-7H2,2H3/b5-4+ |
InChI-Schlüssel |
IVGYSSJKFLEVIX-PLNGDYQASA-N |
SMILES |
CC1=C(C(=O)CC1O)CC=CC=C |
Isomerische SMILES |
CC1=C(C(=O)CC1O)C/C=C\C=C |
Kanonische SMILES |
CC1=C(C(=O)CC1O)CC=CC=C |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















